molecular formula C11H13BrN2 B1265452 Indole, 5-bromo-3-(dimethylamino)methyl- CAS No. 830-93-3

Indole, 5-bromo-3-(dimethylamino)methyl-

Cat. No. B1265452
CAS No.: 830-93-3
M. Wt: 253.14 g/mol
InChI Key: FSERHDPEOFYMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04895860

Procedure details

According to A. Ek, et al., J Am. Chem. Soc., 76, 5579 (1954), to an ice-cooled mixture of dioxane (130 mL) acetic acid (130 mL) , 37% aqueous formaldehyde (9.9 mL, 0.133 mol), 40% aqueous dimethylamine (17.6 mL, 0.140 mol), and H2O (10.6 mL) was added a solution of 5-bromoindole (25.0 g, 0.128 mol) in dioxane (130 mL) over 35 minutes. The internal temperature was maintained at 5° C. during the addition. After 2 hours, the cooling bath was removed and stirring was continued at room temperature overnight. The mixture was diluted with H2O (1600 mL), charcoal and celite were added and the mixture was filtered. 2.5 N NaOH (1000 mL) was added and the resulting precipitate was collected by filtration to yield 98% of product as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
17.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH3:3][NH:4][CH3:5].O.[Br:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[CH:11]2>O1CCOCC1>[Br:7][C:8]1[CH:9]=[C:10]2[C:5](=[CH:15][CH:16]=1)[NH:4][CH:3]=[C:11]2[CH2:12][N:13]([CH3:1])[CH3:14]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
C=O
Name
Quantity
17.6 mL
Type
reactant
Smiles
CNC
Name
Quantity
10.6 mL
Type
reactant
Smiles
O
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
was continued at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (1600 mL), charcoal and celite
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
2.5 N NaOH (1000 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)CN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.